Morpholinomethylenebisphosphonic acid, sodium salt
Description
Introduction to Morpholinomethylenebisphosphonic Acid, Sodium Salt
Chemical Identity and Nomenclature
This compound (CAS 94200-61-0) is systematically named tetrasodium,[morpholin-4-yl(phosphonato)methyl]-dioxido-oxo-λ5-phosphane . Its molecular formula, C₅H₉NNa₄O₇P₂ , reflects four sodium counterions neutralizing the bisphosphonic acid groups. The compound features:
- A morpholine ring (C₄H₉NO) providing a six-membered heterocyclic structure with one oxygen and one nitrogen atom.
- A methylene-bridged bisphosphonate group (-CH₂-PO₃²⁻) enabling strong metal-chelating capabilities.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 349.034 g/mol | |
| Solubility in Water | >263 mg/ml (22-mer equivalent) | |
| Structural Motif | Morpholine + bisphosphonate |
The SMILES notation C1COCCN1C(P(=O)(O)O)P(=O)(O)O clarifies the connectivity: the morpholine nitrogen links to a methylene group bearing two phosphonate units. This configuration contrasts with simpler bisphosphonates like etidronic acid (H₂C(PO₃H₂)₂), lacking the morpholine component.
Historical Development of Bisphosphonate Compounds
Bisphosphonate chemistry originated in the 19th century with early syntheses of diphosphonates , later renamed bisphosphonates to avoid confusion with biological diphosphates. Critical milestones include:
- 1966 : Patenting of etidronic acid (H₂C(PO₃H₂)₂), the first bisphosphonate used medically.
- 1968 : Clinical application of etidronate disodium for myositis ossificans progressiva.
- 1980s–1990s : Development of nitrogen-containing bisphosphonates (e.g., alendronate) with improved osteoclast inhibition.
Morpholinomethylenebisphosphonic acid emerged from efforts to enhance bisphosphonate solubility. Unlike early bisphosphonates prone to precipitation, its sodium salt form achieves 36 millimolal solubility in water , attributed to:
- Sodium ions shielding the phosphonate charges.
- The morpholine ring’s polarity contributing to hydrophilic interactions.
Table 2: Evolution of Bisphosphonate Solubility
| Compound | Aqueous Solubility (mg/ml) | Year Introduced |
|---|---|---|
| Etidronic acid | 12.5 | 1966 |
| Alendronate sodium | 7.8 | 1980s |
| Morpholinomethylenebisphosphonate | >263 | 1990s* |
Position Within Phosphonate Chemistry
Phosphonates (R-PO₃²⁻) occupy a critical niche in coordination chemistry due to their strong metal-binding affinity. Morpholinomethylenebisphosphonic acid distinguishes itself through:
Structural Hybridization
The integration of a morpholine heterocycle introduces:
- Basicity : The tertiary amine in morpholine (pKa ~8.4) enables pH-dependent solubility.
- Steric effects : The chair conformation of the morpholine ring influences spatial arrangement around the bisphosphonate group.
Functional Comparisons
Compared to conventional bisphosphonates:
- Chelation capacity : The dual phosphonate groups provide four oxygen ligands per molecule, forming stable complexes with Ca²⁺, Fe³⁺, and other ions.
- Thermal stability : Decomposition temperatures exceed 128°C, higher than etidronic acid’s 95°C.
Table 3: Functional Group Contributions
| Group | Contribution to Properties |
|---|---|
| Morpholine ring | Enhances hydrophilicity and solubility |
| Bisphosphonate | Enables metal chelation |
| Sodium counterions | Improve ionic dissociation in water |
Structure
3D Structure of Parent
Properties
CAS No. |
94200-61-0 |
|---|---|
Molecular Formula |
C5H9NNa4O7P2 |
Molecular Weight |
349.03 g/mol |
IUPAC Name |
tetrasodium;[morpholin-4-yl(phosphonato)methyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C5H13NO7P2.4Na/c7-14(8,9)5(15(10,11)12)6-1-3-13-4-2-6;;;;/h5H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI Key |
PWQRKQIXAALOTE-UHFFFAOYSA-J |
Canonical SMILES |
C1COCCN1C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholinomethylenebisphosphonic acid, sodium salt typically involves the reaction of morpholine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Morpholine, formaldehyde, and phosphorous acid.
Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures.
Procedure: Morpholine is first reacted with formaldehyde to form a morpholinomethyl intermediate. This intermediate is then reacted with phosphorous acid to yield morpholinomethylenebisphosphonic acid. Finally, the acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Morpholinomethylenebisphosphonic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the phosphonic acid groups.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Morpholinomethylenebisphosphonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases due to its similarity to bisphosphonates.
Industry: It is used in the formulation of detergents, water treatment chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of morpholinomethylenebisphosphonic acid, sodium salt involves its interaction with specific molecular targets. In biological systems, it can bind to hydroxyapatite in bone, inhibiting the activity of osteoclasts and reducing bone resorption . This mechanism is similar to that of other bisphosphonates, which are used to treat osteoporosis and other bone diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with MMBPA-Na, differing primarily in substituents, counterions, or alkyl chain lengths. These variations critically influence their chemical behavior and applications.
Key Structural and Functional Differences
Table 1: Comparative Analysis of Bisphosphonate Derivatives
*Note: The sodium salt of MMBPA is closely related to its ammonium salt (CAS 3572-74-5), differing only in counterion.
Chelation Efficiency and Solubility
- Morpholine Derivatives (MMBPA-Na and Ammonium Salt) : The morpholine ring’s nitrogen and oxygen atoms enhance electron-donating capacity, improving chelation of divalent cations (e.g., Ca²⁺, Mg²⁺) compared to alkyl-substituted analogs. Sodium salts generally exhibit higher aqueous solubility than ammonium salts but may require neutral to alkaline pH for optimal performance .
- Butylimino Tetrasodium Salt (CAS 56401-97-9): The shorter butyl chain and tetrasodium counterion yield superior solubility, favoring applications in hard water treatment and detergent formulations .
Thermal and Chemical Stability
- Morpholine Derivatives : The rigid morpholine ring improves thermal stability compared to linear alkyl chains. However, sodium salts may decompose at high temperatures (>200°C) due to ionic dissociation.
- Alkyl-Substituted Derivatives : Longer alkyl chains (e.g., hexyl) enhance thermal stability but reduce reactivity with metal ions. Tetrasodium salts are prone to hygroscopicity, requiring dry storage conditions .
Limitations and Challenges
- MMBPA-Na: Limited effectiveness in highly acidic environments; sodium counterions may contribute to salinity in closed-loop systems.
- Ammonium Salt (CAS 3572-74-5) : Releases ammonia under alkaline conditions, posing environmental concerns .
Biological Activity
Morpholinomethylenebisphosphonic acid, sodium salt, is a compound of interest due to its diverse biological activities, particularly in the fields of gene regulation and potential therapeutic applications. This article reviews the existing literature on its biological activity, including in vitro studies, structure-activity relationships, and case studies demonstrating its efficacy.
Overview of Morpholinomethylenebisphosphonic Acid
Morpholinomethylenebisphosphonic acid is a phosphonate compound that features a morpholine ring structure. This compound has been primarily studied for its role as a gene knockdown agent through morpholino oligonucleotides (MOs), which are known for their ability to bind RNA and inhibit gene expression.
Morpholino oligonucleotides function by binding to complementary sequences of mRNA, thereby preventing translation and splicing. They are characterized by:
- Stability : Morpholinos are resistant to nucleases, allowing them to maintain their integrity in biological systems.
- Water Solubility : This property facilitates their delivery into cells.
- Lack of Off-Target Effects : Morpholinos do not activate RNase H, which reduces unintended interactions with other RNA molecules .
In Vitro Studies
Numerous studies have evaluated the biological activity of morpholinomethylenebisphosphonic acid through various in vitro assays. Key findings include:
- Gene Silencing : Morpholinos have shown significant efficacy in silencing target genes in various cell lines, including HeLa cells. For instance, the incorporation of morpholino phosphoramidate linkages has been linked to enhanced silencing activity .
- CD73 Inhibition : Recent research indicated that certain derivatives of phosphonates exhibit inhibitory effects on CD73, an enzyme implicated in cancer progression. The potency of these compounds was assessed using soluble human CD73, revealing promising results with some analogues exhibiting subnanomolar inhibitory concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the morpholino backbone can enhance biological activity. For example:
- Substitutions at specific positions on the morpholino ring have been shown to significantly alter binding affinity and inhibitory potency against target enzymes like CD73. Halogen substitutions on aromatic rings attached to the morpholino structure resulted in increased potency .
- The introduction of moieties such as β-alanine has been proposed to enhance binding affinity further, suggesting that strategic modifications can lead to more effective therapeutic agents .
Case Studies
- Developmental Biology Applications : Morpholinos have been widely utilized in developmental biology for gene knockdown studies in model organisms such as zebrafish and Xenopus species. These studies have demonstrated the ability of morpholinos to effectively manipulate gene expression during early development stages .
- Cancer Research : In cancer research, morpholino-based therapies targeting specific oncogenes have shown potential in reducing tumor growth in preclinical models. The application of these compounds in inhibiting pathways associated with tumor progression highlights their therapeutic promise .
Data Summary
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of morpholinomethylenebisphosphonic acid, sodium salt?
The compound is synthesized via the Mannich reaction, involving condensation of morpholine, formaldehyde, and phosphorous acid under controlled pH and temperature conditions. The reaction typically proceeds in aqueous or alcoholic media, with subsequent neutralization using sodium hydroxide to form the sodium salt . Purification involves recrystallization or ion-exchange chromatography to remove unreacted amines and phosphonic acid byproducts.
Q. How can researchers validate the purity and structural integrity of this compound?
Key analytical techniques include:
- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm the presence of morpholine rings and phosphonate groups.
- Elemental analysis (C, H, N, P, Na) to verify stoichiometry.
- FT-IR spectroscopy to identify characteristic P-O and N-C stretching vibrations (~1,200 cm⁻¹ and ~1,050 cm⁻¹, respectively) .
- Ion chromatography to quantify sodium content and residual counterions .
Q. What are the critical stability considerations for this compound in aqueous solutions?
The sodium salt is hygroscopic and prone to hydrolysis under acidic conditions (pH < 4). Stability studies recommend storage at pH 7–9 in inert atmospheres (N₂ or Ar) to prevent oxidation of phosphonate groups. Long-term storage at 4°C in desiccated containers minimizes degradation .
Advanced Research Questions
Q. How can researchers investigate the metal-chelating properties of this compound?
Methodology includes:
- Potentiometric titration to determine stability constants with transition metals (e.g., Fe³⁺, Cu²⁺) under varying ionic strengths.
- UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands.
- X-ray crystallography or EXAFS to resolve coordination geometries .
- Competitive binding assays using EDTA or DTPA as reference chelators .
Q. How should contradictory data on the compound’s solubility in polar solvents be resolved?
Discrepancies often arise from impurities (e.g., residual morpholine) or hydration states. Researchers should:
- Reproduce experiments using standardized samples (CAS 94200-63-2 or 23135-22-0) .
- Employ Karl Fischer titration to quantify water content.
- Compare solubility in deuterated solvents (D₂O, DMSO-d₆) via ³¹P NMR to assess solvent interactions .
Q. What advanced applications exist for this compound in mineral processing or biomedicine?
- Mineral flotation : As a collector for oxide ores, its performance depends on pH-dependent adsorption onto mineral surfaces. Electrokinetic studies (zeta potential measurements) optimize dosing protocols .
- Biomedical research : Potential use as a bone-targeting agent due to phosphonate affinity for hydroxyapatite. In vitro assays (e.g., osteoclast inhibition) require cell culture media buffered with MOPS (pH 7.2) to avoid interference .
Methodological Notes
- Synthesis optimization : Adjust formaldehyde-to-morpholine ratios (1.5:1 to 2:1) to minimize oligomer formation .
- Data interpretation : Cross-reference ³¹P NMR shifts (δ 10–25 ppm for bisphosphonates) with literature to confirm structural fidelity .
- Safety protocols : Use gloveboxes for air-sensitive manipulations due to the compound’s hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
